

Unveiling Evonimine: A Historical and Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evonimine*

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Executive Summary

This technical guide provides a comprehensive overview of the historical discovery and isolation of **Evonimine**, a sesquiterpenoid alkaloid more accurately known in scientific literature as Evonine. Initially misidentified by its common name, Evonine was first isolated and its structure elucidated in 1973 by a team of Japanese researchers. This document details the original methodologies employed for its extraction from the plant *Euonymus sieboldiana* Blume, presents the quantitative data reported in the seminal publication, and outlines the spectroscopic techniques used for its characterization. The primary biological activity of note is its insecticidal properties. This guide serves as a foundational resource for researchers interested in the natural product chemistry and potential therapeutic applications of this complex molecule.

Historical Discovery

The first successful isolation and structural elucidation of Evonine was reported in 1973 by Yoshikazu Shizuri, Kiyofumi Yamada, and Yoko Hirata of Nagoya University, Japan. Their findings were published in the scientific journal *Tetrahedron Letters*. The compound was isolated from the dried root bark of *Euonymus sieboldiana* Blume, a plant species native to Japan. This discovery was significant in the field of natural product chemistry, revealing a complex sesquiterpene alkaloid structure.

Isolation and Purification: The Original Protocol

The following sections detail the experimental protocol as described by Shizuri, Yamada, and Hirata in their 1973 publication.

Extraction

The initial step involved the extraction of crude alkaloids from the plant material.

- Plant Material: Dried and powdered root bark of *Euonymus sieboldiana* Blume.
- Solvent: Methanol (MeOH)
- Procedure: The powdered root bark was subjected to exhaustive extraction with methanol. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue.

Acid-Base Partitioning

To selectively isolate the basic alkaloid fraction, an acid-base extraction was performed.

- Procedure:
 - The crude residue was dissolved in a 10% acetic acid (AcOH) solution.
 - This acidic solution was then washed with ether to remove neutral and acidic components.
 - The acidic aqueous layer was made alkaline by the addition of ammonium hydroxide (NH₄OH).
 - The alkaline solution was then extracted with chloroform (CHCl₃) to partition the free alkaloids into the organic phase.
 - The chloroform extract was dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield the crude alkaloid mixture.

Chromatographic Purification

The separation and purification of individual alkaloids were achieved through column chromatography.

- Adsorbent: Alumina (neutral)
- Elution: The crude alkaloid mixture was applied to an alumina column and eluted with a solvent system of benzene-chloroform.
- Fractions: Elution with a 1:1 benzene-chloroform mixture yielded Evonine.

Quantitative Data

The following table summarizes the key quantitative data reported in the original 1973 publication by Shizuri, Yamada, and Hirata.

Parameter	Value
Yield	Not explicitly stated in the communication
Melting Point	184-188 °C
Optical Rotation	$[\alpha]_D +19.5^\circ$ (c 0.51, CHCl ₃)

Structural Elucidation and Spectroscopic Data

The structure of Evonine was determined through a combination of chemical degradation and spectroscopic analysis.

Spectroscopic Analysis

The following table summarizes the key spectroscopic data that were instrumental in elucidating the structure of Evonine.

Spectroscopic Technique	Key Findings
Infrared (IR) Spectroscopy	Showed the presence of ester carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Revealed the presence of multiple acetyl groups, a pyridine ring, and a complex aliphatic skeleton.
Mass Spectrometry (MS)	The high-resolution mass spectrum established the molecular formula of Evonine as $C_{36}H_{43}NO_{17}$.

Biological Activity

The primary biological activity associated with Evonine is its insecticidal properties.[\[1\]](#)

Insecticidal Activity

Quantitative studies have demonstrated the efficacy of Evonine as an insecticide.

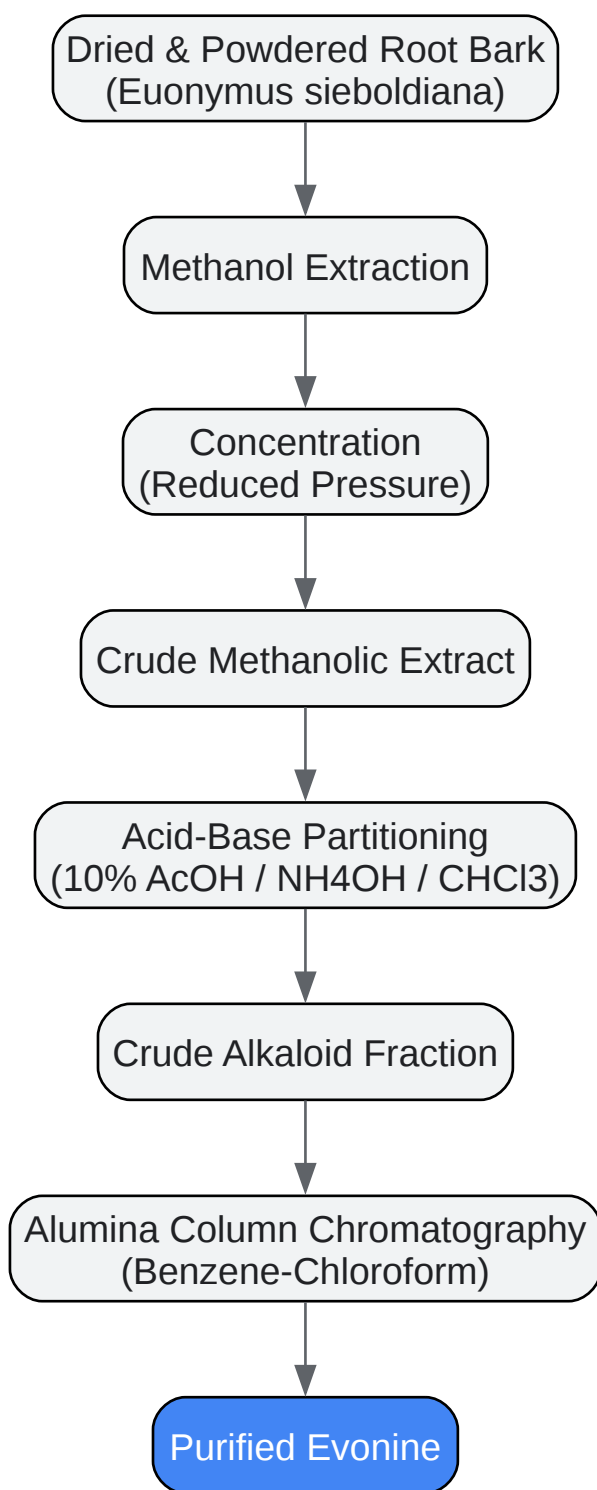
Pest Species	LC ₅₀ (Lethal Concentration, 50%)
Mythimna separata (Armyworm)	23.23 mg/mL

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by Evonine in mammalian cells. The mechanism of its insecticidal activity is also not well-defined.[\[2\]](#)

Generalized Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of Evonine from its natural source.



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Caption: Generalized workflow for the isolation of Evonine.

Conclusion

The discovery and isolation of Evonine in 1973 marked a notable advancement in the field of natural product chemistry. The intricate structure of this sesquiterpenoid alkaloid, elucidated through meticulous chemical and spectroscopic work, continues to be of interest. While its insecticidal properties have been quantified, its potential effects on mammalian systems and the underlying signaling pathways remain largely unexplored, presenting a promising area for future research and drug development. This guide provides a foundational technical overview to support such endeavors.

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References

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- To cite this document: BenchChem. [Unveiling Evonimine: A Historical and Technical Guide to its Discovery and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595853#historical-discovery-and-isolation-of-evonimine]

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